molecular formula C9H15Br2N3 B3088569 1-(Pyridin-3-YL)piperazine dihydrobromide CAS No. 1185369-72-5

1-(Pyridin-3-YL)piperazine dihydrobromide

Cat. No.: B3088569
CAS No.: 1185369-72-5
M. Wt: 325.04
InChI Key: YMKVYBATGCKPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-YL)piperazine dihydrobromide is a chemical compound with the molecular formula C9H13N3.2HBr. It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

1-(Pyridin-3-YL)piperazine dihydrobromide has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust or fumes should be avoided, and protective gloves or eye protection should be worn .

Future Directions

While specific future directions for 1-(Pyridin-3-YL)piperazine dihydrobromide are not mentioned in the search results, it’s worth noting that research into the synthesis and applications of piperazine derivatives is ongoing. Recent developments in the synthesis of piperazine derivatives have been reported, and these new methods could potentially be applied to the synthesis of this compound .

Preparation Methods

The synthesis of 1-(Pyridin-3-YL)piperazine dihydrobromide typically involves the reaction of pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then treated with hydrobromic acid to form the dihydrobromide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Pyridin-3-YL)piperazine dihydrobromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-YL)piperazine dihydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(Pyridin-3-YL)piperazine dihydrobromide can be compared with other similar compounds, such as:

  • 1-(Pyridin-2-YL)piperazine dihydrobromide
  • 1-(Pyridin-4-YL)piperazine dihydrobromide
  • 1-(Pyridin-3-YL)piperazine hydrochloride

These compounds share similar structural features but differ in the position of the pyridine ring or the type of salt formed. The unique properties of this compound, such as its specific binding affinity to certain receptors, make it distinct from these similar compounds .

Properties

IUPAC Name

1-pyridin-3-ylpiperazine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2BrH/c1-2-9(8-11-3-1)12-6-4-10-5-7-12;;/h1-3,8,10H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVYBATGCKPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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